molecular formula C18H16ClN3O2 B2462514 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-35-0

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2462514
CAS RN: 2034345-35-0
M. Wt: 341.8
InChI Key: GQGQUZHOJWBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea, also known as PFI-3, is a small-molecule inhibitor of the histone methyltransferase SETD8. It has been widely studied for its potential therapeutic applications in cancer treatment.

Mechanism Of Action

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea works by inhibiting the activity of SETD8, a histone methyltransferase that is involved in the regulation of gene expression. SETD8 is responsible for the methylation of histone H4 at lysine 20, which is required for the proper regulation of gene expression. By inhibiting the activity of SETD8, 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea disrupts the normal regulation of gene expression, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is its specificity for SETD8. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of SETD8 in cancer biology. However, 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has some limitations, including its relatively low potency and the need for high concentrations to achieve significant inhibition of SETD8 activity.

Future Directions

There are several future directions for research on 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of more potent and selective inhibitors of SETD8. Another area of interest is the study of the role of SETD8 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the potential use of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea as a therapeutic agent in combination with other cancer treatments is an area of active investigation.

Synthesis Methods

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of pyridine, furan, chlorobenzyl chloride, and urea as starting materials. The reaction proceeds through a series of steps involving the formation of intermediates, which are then further reacted to yield the final product.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea works by inhibiting the activity of SETD8, a histone methyltransferase that plays a critical role in cancer cell proliferation and survival.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQUZHOJWBSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.